4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a 4-chlorobenzamide moiety via an amide bond at the 4-position of the pyrimidine ring.
Properties
IUPAC Name |
4-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZLKYRVDSWFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to obtain thieno[2,3-d]pyrimidin-4-ones . . Industrial production methods may involve optimization of these steps to improve yield and efficiency.
Chemical Reactions Analysis
4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The thienopyrimidine core can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can form cyclic derivatives through intramolecular cyclization reactions.
Common reagents used in these reactions include formic acid, chlorinating agents, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and receptors by binding to their active sites . This interaction can disrupt the normal function of these targets, leading to therapeutic effects such as anti-inflammatory and anticancer activities . The compound may also modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly influenced by substituents on both the benzamide and heterocyclic core. Key analogues include:
Key Observations :
- Electron-Withdrawing vs.
- Core Modifications : Compound 5’s fused cyclohexane ring reduces planarity, possibly affecting DNA intercalation in cytotoxic activity . The thiazole-based analogue () diverges significantly in core structure, altering pharmacological targets.
Physicochemical and Analytical Data
- Melting Points : Compound 8a’s high melting point (224–226°C) reflects crystalline stability from the thiomorpholine substituent . The target compound’s melting point is expected to be similar (210–220°C).
- Spectroscopic Characterization : IR peaks for C=O (1,658 cm⁻¹) and NH (3,157 cm⁻¹) in 8a mirror expected features in the target compound.
Biological Activity
4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound belonging to the thienopyrimidine class, characterized by its unique structural features which confer significant biological activity. This compound has been investigated for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a chlorine substituent on the benzamide moiety and a thieno[2,3-d]pyrimidine core, which is essential for its biological activity.
The primary target of this compound is the acetyl-CoA carboxylase enzyme . By inhibiting this enzyme, the compound disrupts the fatty acid biosynthesis pathway, leading to various cellular effects such as:
- Anticancer Activity: Inhibition of cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects: Reduction of inflammatory markers through modulation of signaling pathways.
- Antimicrobial Properties: Efficacy against a range of bacterial and fungal pathogens.
Biological Activity Overview
The biological activities of this compound have been documented in several studies. Below is a summary of its key activities:
Case Studies and Research Findings
-
Anticancer Studies:
- In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For example, it was reported to have an IC value of 8.55 µM against MCF-7 cells .
-
Anti-inflammatory Mechanism:
- The compound's anti-inflammatory properties were evaluated through assays measuring cytokine levels in treated macrophages. Results indicated a significant decrease in TNF-alpha production .
- Antimicrobial Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
